molecular formula C15H12N2O4 B4028477 5-nitro-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

5-nitro-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4028477
M. Wt: 284.27 g/mol
InChI Key: MJFMRMVGEJULOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H12N2O4 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.07970687 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Properties

    • Certain derivatives of benzo[de]isoquinoline-diones have shown inhibitory effects on viral replication, specifically against herpes simplex and vaccinia viruses, without exhibiting virucidal effects. These derivatives were effective in both ocular and dermal infections with vaccinia virus in rabbits, reducing disease severity (GARCIA-GANCEDO et al., 1979).
  • Antitumor Activity

    • A series of derivatives with different amino side chains have shown promising antitumor activity against various cancer cell lines, such as HeLa, A549, P388, HL-60, MCF-7, HCT-8, and A375. These derivatives possess distinct antitumor selectivity and are considered a novel class of mitonafide-based lead compounds for further optimization in cancer treatment (Wu et al., 2010).
  • Photoinitiation of Polymerization

    • Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione have been used as photoinitiators for polymerization processes. These derivatives, when combined with certain compounds, can initiate polymerization under various light conditions, including violet-blue LED absorption. This application is significant for polymerization under softer conditions (Xiao et al., 2015).
  • Spectral Characteristics and Sensor Ability

    • A novel derivative, 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, has been synthesized and investigated for its photophysical characteristics. This compound and its copolymer with styrene exhibit unique fluorescent properties that are influenced by pH and metal ions, making them potential candidates for sensor applications (Staneva et al., 2020).
  • Antimicrobial Activity

    • Some derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have been evaluated
    for antimicrobial activity against various bacteria and yeast. Among these derivatives, specific compounds have shown potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents .
  • Chemosensor Systems
    • New derivatives of benzo[de]isoquinoline-1,3-dione containing amino groups have been synthesized and exhibit high selectivity in detecting anions, making them suitable for use in chemosensor systems (Tolpygin et al., 2012).

Properties

IUPAC Name

5-nitro-2-propylbenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-2-6-16-14(18)11-5-3-4-9-7-10(17(20)21)8-12(13(9)11)15(16)19/h3-5,7-8H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFMRMVGEJULOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.